molecular formula C12H11BrO3 B12224778 2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid

2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid

Cat. No.: B12224778
M. Wt: 283.12 g/mol
InChI Key: UVDWHPIAUXZMNN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid is an organic compound that belongs to the class of benzo[b]furan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromo and dimethyl groups on the benzo[b]furan ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4,6-dimethylbenzo[b]furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to a reaction with a suitable acetic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of 2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects in various disease models.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo and acetic acid groups can influence its binding affinity and selectivity for these targets. Additionally, the compound may modulate specific signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4,6-dimethylbenzo[b]furan-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Bromo-4,6-dimethylbenzo[b]thiophene-3-yl)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.

    2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

Uniqueness

2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid is unique due to the presence of both the bromo and acetic acid groups on the benzo[b]furan ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

2-(2-bromo-4,6-dimethyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C12H11BrO3/c1-6-3-7(2)11-8(5-10(14)15)12(13)16-9(11)4-6/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

UVDWHPIAUXZMNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C2CC(=O)O)Br)C

Origin of Product

United States

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